(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
(2E)-N-(4-Nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic cinnamamide derivative characterized by:
- Anilide moiety: A 4-nitrophenyl group attached to the amide nitrogen.
- Propenamide backbone: A conjugated α,β-unsaturated carbonyl system.
- Aryl substituent: A 3-(trifluoromethyl)phenyl group at the β-position.
This compound belongs to a class of N-arylcinnamamides studied for their antimicrobial and antimycobacterial activities. The nitro group at the para position of the anilide ring introduces strong electron-withdrawing properties, which may enhance binding to microbial targets while influencing lipophilicity and cytotoxicity.
Properties
IUPAC Name |
(E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-3-1-2-11(10-12)4-9-15(22)20-13-5-7-14(8-6-13)21(23)24/h1-10H,(H,20,22)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYFWTZWZMTPV-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417503 | |
| Record name | F0708-0430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-12-6 | |
| Record name | F0708-0430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-nitroaniline with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Biological Activity
The compound (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide , with the CAS number 6133-12-6, is a member of the N-arylcinnamamide class, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H11F3N2O
- Molecular Weight : 336.26 g/mol
- Functional Groups : Nitro group at the para position and a trifluoromethyl group.
Biological Activity Overview
Research indicates that the biological activity of this compound is influenced by its unique structural features. The presence of both the nitro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Studies have shown that various N-arylcinnamamide derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Nitro at para position | Antimicrobial |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Trifluoromethyl groups | Effective against bacteria |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Structural analog | Antimicrobial |
Anti-inflammatory Activity
The compound has been identified as a potential anti-inflammatory agent. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial regulator in inflammatory responses. This suggests therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- NF-κB Inhibition : The compound's ability to inhibit NF-κB activation can reduce inflammation.
- Antimicrobial Mechanisms : The nitro group may be reduced within bacterial cells to reactive intermediates that disrupt cellular functions.
Case Studies
Several studies highlight the compound's potential:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of N-arylcinnamides, including those with trifluoromethyl groups, showed significant antibacterial activity against resistant strains of bacteria .
- Anti-inflammatory Research : Another investigation reported that compounds similar to this compound effectively reduced inflammatory markers in vitro, supporting its use in therapeutic applications .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity could lead to more potent derivatives.
Comparison with Similar Compounds
Table 1: Substituent Effects on Antimicrobial Activity
Key Observations:
Electron-Withdrawing Groups Enhance Activity: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups increase lipophilicity and stabilize the molecule’s interaction with hydrophobic bacterial membranes . Chlorinated derivatives (e.g., 3,4-Cl₂) exhibit broader-spectrum activity against Enterococcus faecalis and mycobacteria due to enhanced membrane penetration .
Position-Specific Effects: Para-substituted nitro or trifluoromethyl groups on the anilide ring (e.g., 4-NO₂ or 4-CF₃) improve activity compared to meta-substituted analogs . Dichlorination at the 3,4-positions on the phenyl ring significantly boosts antimycobacterial efficacy .
Cytotoxicity Trade-offs :
- Higher lipophilicity (logD >3.5) correlates with increased antibacterial activity but may elevate cytotoxicity. However, most derivatives show IC₅₀ values >10 µM in mammalian cells, suggesting a favorable therapeutic window .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s logD (~3.8) is comparable to highly active analogs, balancing membrane permeability and solubility.
Mechanism of Action and Resistance Profile
- Antibiofilm Activity : Analogs like (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide inhibit S. aureus biofilm formation at sub-MIC concentrations, likely by disrupting quorum sensing or adhesion proteins .
- Synergy with Antibiotics : Chlorinated derivatives enhance the efficacy of rifampicin and vancomycin against MRSA, suggesting a role in efflux pump inhibition .
- Low Resistance Risk: Unlike β-lactams or fluoroquinolones, cinnamamides target multiple pathways (e.g., membrane integrity, electron transport), reducing resistance development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
